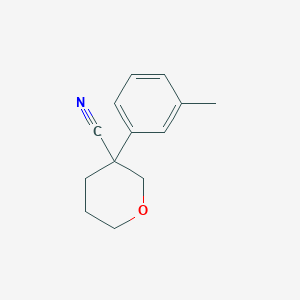
3-(3-Methylphenyl)oxane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylphenyl)oxane-3-carbonitrile, with the chemical formula C13H15NO, is a compound that falls within the nitrile functional group. It consists of a nitrile group (–C≡N) attached to a three-membered oxane ring, which contains a methylphenyl (3-methylphenyl) substituent. The compound’s molecular weight is approximately 201.26 g/mol .
Métodos De Preparación
The synthetic routes for 3-(3-Methylphenyl)oxane-3-carbonitrile are not extensively documented. industrial production methods typically involve the following steps:
Cyanation Reaction: The starting material, 3-(3-methylphenyl)oxane, undergoes a cyanation reaction using a cyanating agent (such as sodium cyanide or trimethylsilyl cyanide) to introduce the cyano group (–C≡N). The reaction conditions may vary, but it often occurs under basic conditions in a solvent like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Análisis De Reacciones Químicas
3-(3-Methylphenyl)oxane-3-carbonitrile can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: Reduction of the nitrile group can yield the corresponding primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation or nitration).
Oxidation: Oxidation of the methyl group could lead to the formation of a ketone.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may exhibit biological activity, making it relevant for drug discovery.
Materials Science: It could contribute to the development of novel materials.
Mecanismo De Acción
The compound’s mechanism of action remains largely unexplored. Further research is needed to understand its interactions with biological targets and pathways.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
3-(3-methylphenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)13(9-14)6-3-7-15-10-13/h2,4-5,8H,3,6-7,10H2,1H3 |
Clave InChI |
XEOAPWWEPXIDQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCCOC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


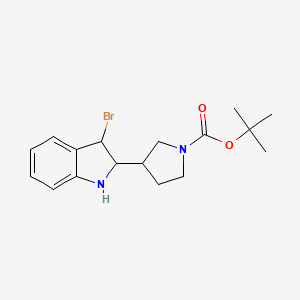
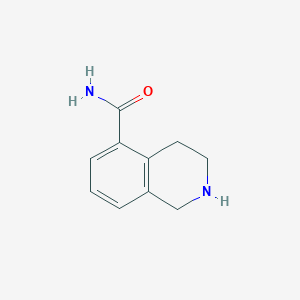

![2-[2-(3-Fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13205715.png)
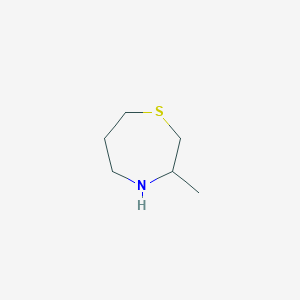
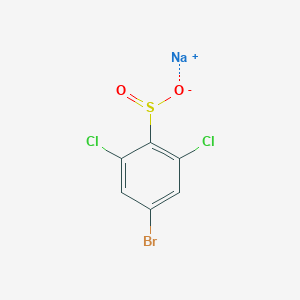


![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
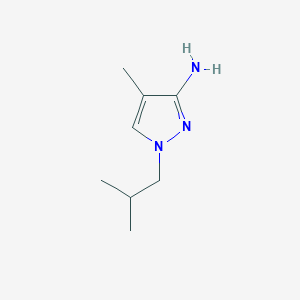
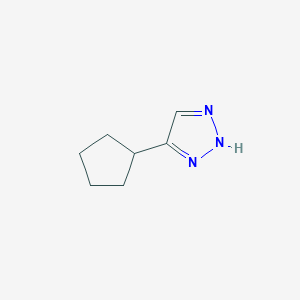
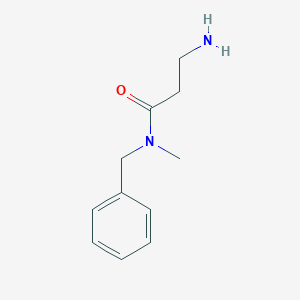
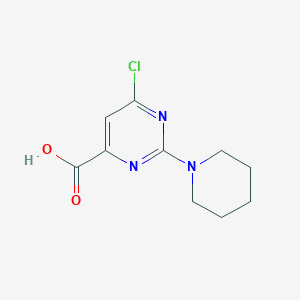
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)
